

# Flow Cytometry Protocols for Cellular Analysis Following PSB36 Treatment

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## Compound of Interest

Compound Name: PSB36

Cat. No.: B1663691

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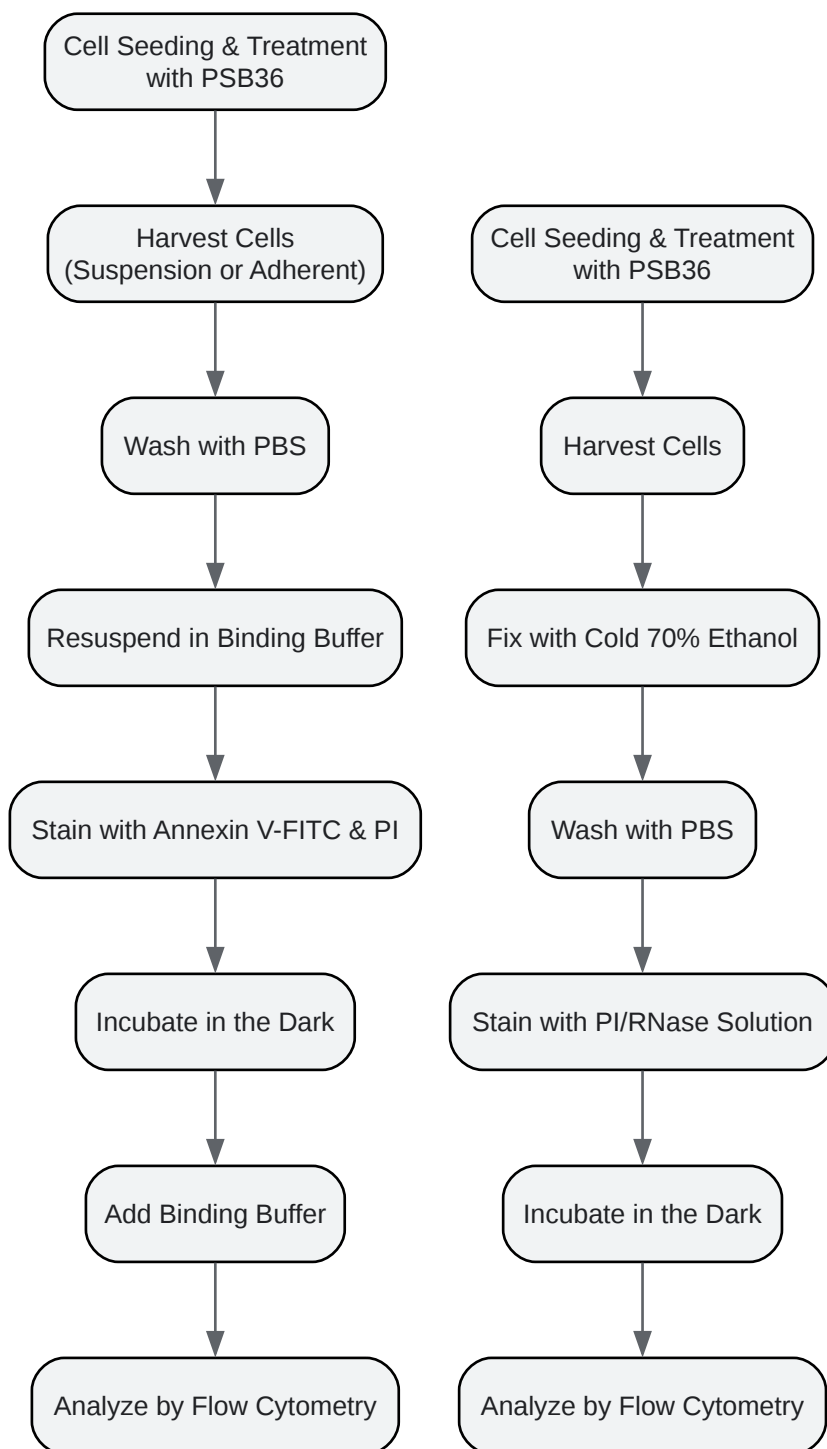
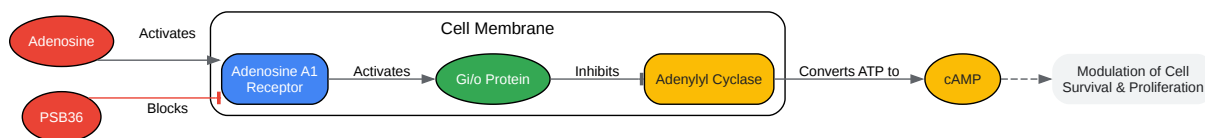
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PSB36** is a potent and selective antagonist of the adenosine A1 receptor (A1R), a G protein-coupled receptor involved in a variety of physiological processes.[1] Emerging research indicates that antagonism of the A1R can influence cell proliferation and survival, making **PSB36** a compound of interest in various therapeutic areas, including oncology. Flow cytometry is an indispensable tool for elucidating the cellular effects of such compounds, enabling the precise quantification of apoptosis and the detailed analysis of cell cycle progression. These application notes provide detailed protocols for assessing the impact of **PSB36** treatment on cell lines using flow cytometric analysis of apoptosis and cell cycle distribution.

## Mechanism of Action: Adenosine A1 Receptor Antagonism

The adenosine A1 receptor is constitutively coupled to inhibitory G proteins (Gi/o). Upon binding of its endogenous ligand, adenosine, the A1R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a selective antagonist, **PSB36** binds to the A1R and blocks the binding of adenosine, thereby preventing the inhibition of adenylyl cyclase. This results in a maintenance or increase in intracellular cAMP levels, which can subsequently influence downstream signaling pathways that regulate cell survival and proliferation.



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## References

- 1. Antiproliferative effects of selective adenosine receptor agonists and antagonists on human lymphocytes: evidence for receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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